
Clinprost
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Clinprost involves several key steps:
Starting Materials: Ethyl 4-oxo-2-pentenoate and 3-(triphenylsilyl)propenal.
Asymmetric Domino Michael/Michael Reaction: Catalyzed by diphenylprolinol silyl ether to obtain the first five-membered ring in a one-pot sequence.
Multi-Step One-Pot Reaction Sequence: Used to create a ketone intermediate, which reacts in an intramolecular Horner–Wadsworth–Emmons reaction to give the bicyclo[3.3.0]octenone core.
Suzuki–Miyaura Coupling Reaction: Followed by a second Horner–Wadsworth–Emmons reaction to install the side chains.
This compound is obtained via seven pots in 17% total yield with excellent enantioselectivity . The use of several sequential one-pot transformations makes the synthesis particularly efficient, minimizes waste, and saves time .
Chemical Reactions Analysis
Clinprost undergoes various types of chemical reactions:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the bicyclo[3.3.0]octene core.
Substitution Reactions: Common reagents include halides and nucleophiles, which can replace specific functional groups on the molecule.
Coupling Reactions: Suzuki–Miyaura coupling is used to install side chains.
The major products formed from these reactions include modified derivatives of this compound with different functional groups and side chains .
Scientific Research Applications
Clinprost has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: Investigated for its neuroprotective properties and ability to cross the blood-brain barrier.
Industry: Utilized in the development of new synthetic methodologies and efficient production processes.
Mechanism of Action
Clinprost exerts its effects by acting as a prostacyclin receptor agonist . It binds to the prostacyclin receptor (PGI2 receptor), leading to the activation of intracellular signaling pathways that result in vasodilation, inhibition of platelet aggregation, and neuroprotection . The molecular targets include the PGI2 receptor and associated signaling molecules .
Comparison with Similar Compounds
Clinprost is compared with other similar compounds such as:
Prostacyclin (Epoprostenol): Used to treat hypertension and inhibit blood clot formation.
Carbacyclin: A more stable analogue of prostacyclin.
Iloprost: Another prostacyclin analogue used for treating pulmonary arterial hypertension.
This compound is unique due to its potent neuroprotective properties and efficient synthesis via one-pot transformations .
Properties
CAS No. |
88931-51-5 |
|---|---|
Molecular Formula |
C22H36O4 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate |
InChI |
InChI=1S/C22H36O4/c1-3-4-5-9-18(23)11-12-19-20-14-16(13-17(20)15-21(19)24)8-6-7-10-22(25)26-2/h11-13,17-21,23-24H,3-10,14-15H2,1-2H3/b12-11+/t17-,18-,19+,20-,21+/m0/s1 |
InChI Key |
QIGRQPVOWVHYBT-KABTVRTISA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=C2)CCCCC(=O)OC)O)O |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)OC)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)OC)O)O |
Synonyms |
clinprost isocarbacyclin methyl ester TEI 9090 TEI-9090 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea](/img/structure/B1238694.png)

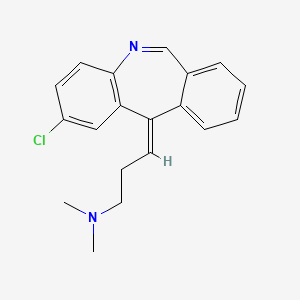
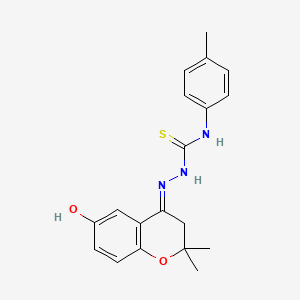
![2-Benzylidenecycloheptanone O-[2-(diisopropylamino)ethyl]oxime](/img/structure/B1238698.png)
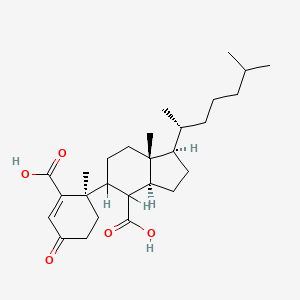
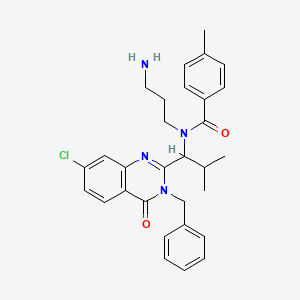
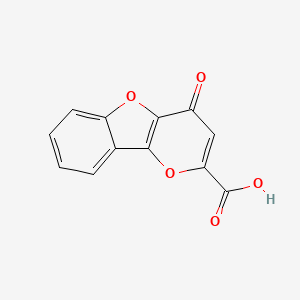
![(2S,3S,4R,9S,17R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1238707.png)

![(3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1238711.png)


